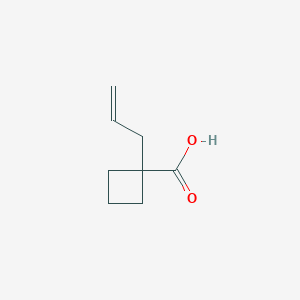
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid
描述
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid, also referred to as an unsaturated cyclobutane derivative, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₂O₂, with a molecular weight of approximately 128.17 g/mol. Its structure consists of a cyclobutane ring with a prop-2-en-1-yl substituent and a carboxylic acid functional group, which may influence its reactivity and biological interactions.
Key Structural Features:
- Cyclobutane Ring: Provides a unique three-dimensional conformation that may affect how the compound interacts with biological targets.
- Carboxylic Acid Group: Capable of participating in hydrogen bonding and ionic interactions, enhancing its potential as a ligand for various enzymes and receptors.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Enzyme Modulation
The compound has shown potential in modulating enzyme activity, particularly in metabolic pathways. Its carboxylic acid functionality allows it to act as a competitive inhibitor for certain enzymes, potentially altering their kinetic properties.
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. The cyclobutane structure may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
Synthesis Methods
Several synthetic routes have been developed to produce this compound:
| Method | Description | Yield |
|---|---|---|
| Aldol Condensation | Reaction between cyclobutanone derivatives and aldehydes | Moderate |
| Grignard Reactions | Utilization of Grignard reagents with cyclobutanecarboxylic acids | High |
| Diels-Alder Reaction | Cycloaddition involving diene and dienophile | Variable |
These methods highlight the compound's synthetic accessibility, making it a viable candidate for further biological studies.
Case Studies and Research Findings
Research has begun to explore the specific biological activities of this compound through various experimental approaches:
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of the compound on lactate dehydrogenase (LDH), an enzyme crucial for energy metabolism. Results indicated that the compound inhibited LDH activity with an IC₅₀ value of approximately 45 µM, suggesting its potential as a metabolic modulator .
Case Study 2: Antimicrobial Screening
In vitro testing against E. coli and S. aureus revealed that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets:
- Binding Affinity: The carboxylic acid group can form hydrogen bonds with active site residues on enzymes, leading to conformational changes that inhibit their function.
- Cell Membrane Interaction: The hydrophobic nature of the cyclobutane ring may facilitate penetration into bacterial membranes, disrupting cellular integrity.
属性
IUPAC Name |
1-prop-2-enylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(7(9)10)5-3-6-8/h2H,1,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCOSOXSXIPKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















